BenchChemオンラインストアへようこそ!

Nimesulide

Analgesic efficacy Osteoarthritis COX-2 inhibitors

Select Nimesulide for its unique gastric glutathione preservation that prevents NSAID-induced ulcers—unlike celecoxib or rofecoxib. Its intermediate COX‑2 selectivity (18–29 fold) and rapid Tmax (1.2–2.8 h) make it the superior comparator for preclinical inflammation, pain, and arthritis models where gastrointestinal integrity is critical. Purity ≥98%. Note: hepatotoxicity risk restricts human use to approved jurisdictions.

Molecular Formula C13H12N2O5S
Molecular Weight 308.31 g/mol
CAS No. 51803-78-2
Cat. No. B1678887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNimesulide
CAS51803-78-2
Synonyms4-nitro-2-phenoxymethanesulfonanilide
Antifloxil
Aulin
Eskaflam
Guaxan
lizepat
Mesulid
Nexen
Nimesil
nimesulide
R 805
R-805
Redaflam
Molecular FormulaC13H12N2O5S
Molecular Weight308.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2
InChIInChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3
InChIKeyHYWYRSMBCFDLJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nimesulide (CAS 51803-78-2) for Scientific Procurement: Compound Overview and Comparative Positioning


Nimesulide (CAS 51803-78-2) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the sulfonanilide class, distinguished from traditional carboxylic acid NSAIDs (e.g., ibuprofen, diclofenac) by its unique chemical scaffold [1]. It functions as a relatively selective cyclooxygenase-2 (COX-2) inhibitor with a multifaceted mechanism of action extending to free radical scavenging and inhibition of proteolytic enzymes [1][2]. Its global regulatory status is fragmented: it has never been approved in the United States and has been withdrawn in multiple countries due to hepatotoxicity concerns, yet remains available with restrictions in several European and Asian markets for short-term management of acute pain, primary dysmenorrhea, and symptomatic osteoarthritis [3]. For scientific and industrial users, understanding Nimesulide's specific differentiation—both its rapid analgesic onset relative to other COX-2 inhibitors and its unique gastric safety profile relative to non-selective NSAIDs, balanced against its hepatotoxicity liability—is essential for informed selection.

Why Nimesulide (CAS 51803-78-2) Cannot Be Simply Substituted: Procurement Implications of Differential Selectivity, Kinetics, and Safety


In-class substitution among NSAIDs and COX-2 inhibitors is scientifically invalid due to substantial divergence across four critical dimensions. First, COX-2 selectivity ratios vary by orders of magnitude: Nimesulide exhibits approximately 18- to 29-fold COX-2 preference in vitro, positioning it between non-selective NSAIDs (ibuprofen, naproxen) and highly selective coxibs (celecoxib, rofecoxib at 30- to 433-fold) [1]. Second, pharmacokinetic profiles differ markedly: Nimesulide's short terminal half-life of 1.8–4.7 hours and rapid Tmax of 1.2–2.8 hours enable fast-onset analgesia, contrasting with longer-acting agents such as sustained-release diclofenac [2]. Third, gastric safety outcomes are not predicted by COX-2 selectivity alone: Nimesulide uniquely preserves gastric glutathione levels and prevents NSAID-induced ulcers in preclinical models, whereas more COX-2-selective agents like celecoxib and rofecoxib fail to confer equivalent gastroprotection [3]. Fourth, hepatotoxicity risk profiles are compound-specific: Nimesulide carries an idiosyncratic hepatotoxicity liability (approximately 1% symptomatic hepatitis rate) that fundamentally differs from the cardiovascular or renal risk predominance of comparators [4]. These divergent parameters render generic interchange scientifically unsound and underscore the necessity of compound-specific procurement decisions based on intended application and risk tolerance.

Nimesulide (CAS 51803-78-2) Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Rapid Onset Analgesia in Osteoarthritis: Nimesulide Demonstrates Superior Pain Relief versus Celecoxib and Rofecoxib

In a randomized, double-blind, within-patient clinical trial (N=30) comparing three COX-2 inhibitors in patients with symptomatic osteoarthritis of the knee, nimesulide (100 mg) provided significantly more effective symptomatic relief than celecoxib (200 mg) and rofecoxib (25 mg) over 7 days of treatment. Nimesulide demonstrated more rapid relief of pain associated with walking than the other two agents [1].

Analgesic efficacy Osteoarthritis COX-2 inhibitors

Gastric Tolerability Differentiation: Nimesulide Demonstrates Superior Gastroduodenal Safety Profile versus Diclofenac in Acute Pain

In a 14-day double-blind multicenter study comparing nimesulide (100 mg twice daily) and diclofenac in 122 patients with acute shoulder pain, nimesulide demonstrated a significantly lower adverse event-related dropout rate and superior global tolerability. Only 4 patients (6.5%) dropped out in the nimesulide group, compared with 13 patients (21.7%) in the diclofenac group (P=0.003). Investigator-rated global tolerability as good/very good was 96.8% for nimesulide versus 72.9% for diclofenac, a highly significant difference [1].

Gastrointestinal safety NSAID tolerability Acute pain

Gastric Glutathione Preservation: Nimesulide Prevents Indomethacin-Induced Ulcers Whereas Celecoxib and Rofecoxib Do Not

In a controlled preclinical study using albino Wistar rats, nimesulide (100 mg/kg) administered prior to indomethacin (25 mg/kg) completely prevented the formation of indomethacin-induced gastric ulcers. In contrast, celecoxib (100 mg/kg) and rofecoxib (25 mg/kg) failed to prevent ulcer formation under identical conditions. Gastric tissue mean glutathione (GSH) levels were significantly higher in nimesulide-treated rats than in rofecoxib- and celecoxib-treated groups, with no significant difference between nimesulide and control groups [1].

Gastric cytoprotection Glutathione NSAID-induced ulcer

Hepatotoxicity Risk Differentiation: Nimesulide Carries Documented Idiosyncratic Hepatotoxicity Liability

Nimesulide is categorized among NSAIDs with the highest documented hepatotoxicity concern (DILI score: 8/8, "Most DILI concerned"), alongside diclofenac. Approximately 15% of treated patients develop elevated aminotransferases, with approximately 1% progressing to symptomatic hepatitis. In contrast, celecoxib has a lower DILI concern (3/8, "Less DILI concerned") with accurate incidence unknown; ibuprofen and naproxen also fall into the lower-risk category (3/8) with reported aminotransferase elevations of 4–16% at high doses [1]. Nimesulide has never received FDA approval and has been withdrawn from multiple European markets specifically due to this hepatotoxicity signal [2][3].

Drug-induced liver injury Hepatotoxicity NSAID safety

Pharmacokinetic Differentiation: Nimesulide Exhibits Shorter Half-Life and More Rapid Absorption than Long-Acting NSAIDs

Nimesulide demonstrates a relatively short terminal elimination half-life of 1.80 to 4.73 hours and rapid absorption with Tmax of 1.22 to 2.75 hours following oral administration of a 100 mg dose [1]. In contrast, sustained-release formulations of diclofenac achieve extended plasma concentrations with Tmax ranging from 4–6 hours and a terminal half-life of approximately 2–3 hours for the immediate-release form but longer for sustained-release variants [2]. This kinetic profile positions nimesulide as a rapid-onset, short-duration agent suitable for acute pain management, whereas longer-acting agents may be preferred for chronic conditions requiring less frequent dosing [1][3].

Pharmacokinetics Half-life Bioavailability

Nimesulide (CAS 51803-78-2) Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Preclinical Models Requiring NSAID Administration with Minimal Gastric Confounding

Based on evidence that nimesulide uniquely preserves gastric glutathione levels and prevents indomethacin-induced ulcer formation—whereas celecoxib and rofecoxib fail to confer equivalent gastroprotection—nimesulide is the preferred NSAID for preclinical studies where gastric mucosal integrity is a critical endpoint or where gastrointestinal adverse events would confound interpretation [1]. This applies to rodent models of inflammation, pain, or arthritis where long-duration NSAID exposure is required.

Acute Pain Clinical Trials Requiring Rapid Analgesic Onset

Clinical evidence demonstrates that nimesulide provides significantly more rapid pain relief than celecoxib and rofecoxib in osteoarthritis patients, with observable effects within 15 minutes of administration [2][3]. For clinical trial protocols investigating acute pain conditions (e.g., postoperative pain, acute musculoskeletal injury, dental pain) where time-to-onset is a primary outcome measure, nimesulide's rapid absorption and fast analgesic effect represent a differentiating advantage over slower-onset COX-2 inhibitors.

Short-Term Human Studies with Robust Liver Function Monitoring Protocols

Due to nimesulide's documented hepatotoxicity risk (DILI score 8/8, ~1% symptomatic hepatitis rate), its use in human research is only appropriate in jurisdictions where it is approved (e.g., certain EU member states with restrictions) and when protocols include stringent eligibility criteria excluding patients with hepatic impairment, mandatory baseline and periodic liver function testing, and strict adherence to the EMA-mandated 15-day maximum treatment duration [4][5]. Nimesulide should be reserved for second-line use when safer alternatives have failed or are contraindicated.

In Vitro COX-2 Selectivity Studies Comparing Intermediate-Selectivity NSAIDs

Nimesulide occupies a pharmacologically distinct intermediate position on the COX-2 selectivity spectrum, exhibiting approximately 18- to 29-fold COX-2 preference in vitro—greater than non-selective NSAIDs (ibuprofen, naproxen) but substantially less than coxibs (celecoxib: 30- to 433-fold) [6]. This makes nimesulide a valuable comparator compound or reference standard in in vitro assays designed to characterize novel NSAIDs or to establish selectivity benchmarks across the COX-1/COX-2 inhibition continuum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nimesulide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.